molecular formula C6H12N2O2 B12827432 Methyl 3-amino-3-methyl-azetidine-1-carboxylate

Methyl 3-amino-3-methyl-azetidine-1-carboxylate

Cat. No.: B12827432
M. Wt: 144.17 g/mol
InChI Key: NCARJCUNQIWLJR-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-methyl-azetidine-1-carboxylate: is a heterocyclic compound that features a four-membered azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-methyl-azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . These reactions are usually carried out under mild conditions, making them suitable for large-scale production.

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available starting materials and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-methyl-azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. These reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while nucleophilic substitution can introduce various functional groups into the azetidine ring .

Mechanism of Action

The mechanism of action of methyl 3-amino-3-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-methyl-azetidine-1-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-amino-3-methylazetidine-1-carboxylate

InChI

InChI=1S/C6H12N2O2/c1-6(7)3-8(4-6)5(9)10-2/h3-4,7H2,1-2H3

InChI Key

NCARJCUNQIWLJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)OC)N

Origin of Product

United States

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